molecular formula C17H19ClN4O2 B6474136 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640961-04-0

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6474136
CAS No.: 2640961-04-0
M. Wt: 346.8 g/mol
InChI Key: ZLUIQLQNVHGBLM-UHFFFAOYSA-N
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Description

6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at position 6 with a chlorine atom and at position 2 with a morpholin-4-yl group further modified by a pyrrolidine-1-carbonyl moiety. Quinoxalines are aromatic bicyclic systems known for their versatility in medicinal chemistry, particularly in antibacterial, antiviral, and kinase-targeting applications .

Properties

IUPAC Name

[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-12-3-4-13-14(9-12)19-10-16(20-13)22-7-8-24-15(11-22)17(23)21-5-1-2-6-21/h3-4,9-10,15H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIQLQNVHGBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoxaline core at the 6th position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoxaline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholin-4-yl Group: The final step is the nucleophilic substitution reaction where the morpholine ring is introduced, typically using morpholine and a suitable leaving group on the quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quinoxaline and Related Derivatives

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Applications/Findings
Target Compound Quinoxaline 2-(pyrrolidine-1-carbonyl)morpholin-4-yl Cl Not explicitly reported (potential kinase/antiviral)
6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a) Quinoxaline (6-chloropyridin-3-yl)methoxy Cl Antibacterial activity
6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one Quinoline Morpholin-4-yl (position 3) Cl (position 6) Intermediate in SARS-CoV-2 inhibitor synthesis
2-(Morpholin-4-yl)-1,7-naphthyridine Naphthyridine Morpholin-4-yl N/A Anticancer (hyperproliferative diseases)
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Morpholin-4-yl (position 4) Cl (position 2) Kinase inhibition (e.g., PI3K/mTOR)

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Analogues

Property Target Compound 6-Chloro-2-(chloropyridinylmethoxy)quinoxaline 4-Morpholin-4-yl-thienopyrimidine
Molecular Weight ~415.9 g/mol ~350.2 g/mol ~450.1 g/mol
LogP ~3.2 (estimated) ~2.8 ~2.5
Hydrogen Bond Donors 1 (pyrrolidine carbonyl NH) 0 0
Solubility Moderate (morpholine enhances) Low (chloropyridinyl reduces) Moderate

Biological Activity

6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₇H₁₉ClN₄O₂
Molecular Weight 346.8 g/mol
CAS Number 2640961-04-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinoxaline derivatives. For instance, compounds similar to 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline have shown significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

CompoundCell LineIC50 (µM)
Quinoxaline DerivativeHePG20.29 - 0.90
DoxorubicinHePG20.51 - 0.73

Antimalarial Activity

The compound has also been evaluated for its antimalarial potential. Research indicates that quinoxaline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating effective antimalarial activity .

The biological activity of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of key enzymes involved in metabolic pathways.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Antifungal Activity : The compound has shown efficacy against Candida albicans by inhibiting drug efflux pumps, enhancing the effectiveness of existing antifungal agents .

Case Studies

Several studies have documented the biological activities of quinoxaline derivatives:

  • Study on Antimicrobial Efficacy : A series of quinoxaline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activities.
  • Anticancer Screening : A derivative similar to 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline was tested against multiple cancer cell lines, showing significant cytotoxicity and potential as a lead compound for further development.
  • Antimalarial Research : The compound was evaluated for its effects on Plasmodium falciparum strains, demonstrating selective inhibition and low toxicity to mammalian cells.

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